(E)-1-(But-1-enyl)cyclopropanamine
Description
(E)-1-(But-1-enyl)cyclopropanamine is a cyclopropane-containing amine derivative characterized by an (E)-configured but-1-enyl substituent.
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1-[(E)-but-1-enyl]cyclopropan-1-amine |
InChI |
InChI=1S/C7H13N/c1-2-3-4-7(8)5-6-7/h3-4H,2,5-6,8H2,1H3/b4-3+ |
InChI Key |
VFDIWHLPVJMZAK-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/C1(CC1)N |
Canonical SMILES |
CCC=CC1(CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method involves the reaction of cyclopropylmagnesium bromide with but-1-enyl bromide under anhydrous conditions to form (E)-1-(But-1-enyl)cyclopropane. This intermediate can then be aminated using ammonia or an amine source under high pressure and temperature.
Heck Reaction: Another method involves the palladium-catalyzed coupling of cyclopropylamine with but-1-enyl halides in the presence of a base such as triethylamine. This reaction typically requires a ligand like triphenylphosphine and is conducted under an inert atmosphere.
Industrial Production Methods
Industrial production often utilizes continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (E)-1-(But-1-enyl)cyclopropanamine can undergo oxidation reactions using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Alkylated amines.
Scientific Research Applications
(E)-1-(But-1-enyl)cyclopropanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(But-1-enyl)cyclopropanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, influencing signal transduction pathways and resulting in various physiological effects.
Comparison with Similar Compounds
The following analysis compares (E)-1-(But-1-enyl)cyclopropanamine with structurally or functionally related compounds, emphasizing synthesis, stability, toxicity, and applications.
Structural Analogs
a. 1-Benzyl-cyclopropanamine sulfate
- Structure : Features a benzyl group instead of the but-1-enyl substituent.
- Synthesis: Not detailed in the evidence, but analogous cyclopropanamine derivatives often employ ring-opening or cross-coupling reactions.
b. 1-(4-Methylphenyl)cyclopropanamine
- Structure : Substituted with a methylphenyl group, enhancing aromatic interactions.
- Market Data : Projected to grow at a CAGR of 5.2% (2025–2030), driven by demand in pharmaceuticals and agrochemicals .
- Key Difference : The methylphenyl group improves thermal stability compared to the alkenyl substituent in (E)-1-(But-1-enyl)cyclopropanamine, which may exhibit higher reactivity due to unsaturation .
Isomeric and Functional Group Variations
a. (E)- vs. (Z)-Isomers in Benzoic Acid Derivatives
- Example : (E)-4-[1,2-Bis-(4-hydroxy-phenyl)-but-1-enyl]-benzoic acid (10E) vs. its (Z)-isomer (10Z).
- Separation : Achieved via HPLC (Kromasil C-18 column, CH3CN/H2O mobile phase), with (E)-isomers eluting later (tR = 7.2 min) due to increased polarity .
- Relevance : Demonstrates that (E)-configurations in alkenyl-substituted compounds often exhibit distinct physicochemical properties, influencing bioavailability and binding affinity.
b. Thiol-Functionalized Analogs
- Example : (R)-Methyl 2-(2-((5S,8S)-1-(9H-fluoren-9-yl)-...-but-1-enyl)-...)thiazole-4-carboxylate (14c).
- Synthesis: Involves multi-step protocols with Fmoc-protected amino acids and thiol-alkene coupling, yielding 35% isolated product .
- Key Difference : The thiol group in 14c enhances nucleophilicity, whereas (E)-1-(But-1-enyl)cyclopropanamine’s amine group offers broader pH-dependent reactivity.
Biological Activity
(E)-1-(But-1-enyl)cyclopropanamine is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₃N
- Molecular Weight : 125.19 g/mol
- CAS Number : Not specifically listed, but related compounds exist.
Biological Activity Overview
The biological activity of (E)-1-(But-1-enyl)cyclopropanamine is primarily characterized by its interactions with various biological targets, leading to potential therapeutic applications. The compound is being investigated for its role in:
- Anticancer Properties : Preliminary studies suggest that it may inhibit certain cancer cell lines by affecting cell cycle progression and inducing apoptosis.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially reducing symptoms in conditions like arthritis.
The mechanism of action for (E)-1-(But-1-enyl)cyclopropanamine involves:
- Enzyme Inhibition : It may inhibit specific kinases involved in cell proliferation, such as Mps-1 kinase, which is critical in the mitotic checkpoint. Inhibition of this kinase can lead to increased chromosomal missegregation and cell death, making it a candidate for cancer therapy .
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition, although specific receptor targets remain to be fully elucidated.
Case Studies
- Anti-cancer Activity :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation in animal models | |
| Enzyme Inhibition | Inhibits Mps-1 kinase leading to cell death |
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| (E)-1-(But-1-enyl)cyclopropanamine | Anticancer, Anti-inflammatory | Kinase inhibition |
| Cyclopropylamine | Neurotransmitter modulation | Receptor interaction |
| Tranylcypromine | Antidepressant effects | MAO inhibition |
Future Directions
Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of (E)-1-(But-1-enyl)cyclopropanamine. Future studies should focus on:
- In vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Mechanistic Studies : Elucidating specific molecular targets and pathways influenced by this compound.
- Clinical Trials : Assessing therapeutic potential in human subjects for cancer and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
